N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide
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Overview
Description
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structural properties, which include a benzyl group, a fluoro-substituted methoxybenzene ring, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Alkyne Intermediate: The synthesis begins with the preparation of an alkyne intermediate through a reaction between an appropriate alkyne precursor and a benzyl halide under basic conditions.
Amination: The alkyne intermediate is then subjected to amination using methylamine to introduce the benzyl(methyl)amino group.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives or sulfonamide derivatives.
Scientific Research Applications
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide has diverse applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the design of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide
- **N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)acetamide
Uniqueness
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide is unique due to the presence of the fluoro-substituted methoxybenzene ring and the sulfonamide group, which confer specific chemical and biological properties not found in the similar compounds listed above.
Biological Activity
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic organic compound that has garnered interest in the scientific community for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A sulfonamide group : Known for its role in medicinal chemistry, particularly in antibacterial agents.
- A substituted benzene ring : Contributes to the compound's lipophilicity and biological interactions.
- An alkyne moiety : Imparts unique reactivity and potential interactions with biological targets.
Anticancer Properties
Recent studies have investigated the anticancer potential of similar compounds within the same structural family. For instance, derivatives of benzyl(methyl)amino compounds have shown promising antiproliferative activities against various cancer cell lines.
Case Study: Antiproliferative Activity
In a study evaluating the antiproliferative effects of related compounds, several derivatives were tested against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines using MTT assays. The results indicated that certain modifications in the molecular structure significantly enhanced cytotoxicity, suggesting that this compound may exhibit similar or improved activity against these cancer types .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | U-937 | 1.99 |
Compound B | SK-MEL-1 | 3.30 |
This compound | TBD | TBD |
Antiviral Activity
The antiviral potential of this compound has not been extensively documented; however, related compounds have demonstrated broad-spectrum antiviral effects. For example, N-phenylbenzamide derivatives have been shown to inhibit HBV replication by increasing intracellular levels of APOBEC3G (A3G), a known antiviral factor .
The mechanism of action for compounds in this class typically involves:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation or viral replication.
- Modulation of Signaling Pathways : Interaction with specific receptors or pathways can lead to altered cellular responses, promoting apoptosis in cancerous cells.
- Bioactive Metabolites : Metabolism of these compounds can yield active metabolites that exert biological effects.
Synthesis and Evaluation
The synthesis of this compound involves multiple steps including:
- Formation of the butynyl intermediate through reaction with propargyl bromide.
- Coupling with 5-fluoro-2-methoxybenzenesulfonyl chloride using coupling reagents like DCC .
Toxicity Studies
Preliminary toxicity evaluations are crucial for understanding the safety profile of new compounds. Studies on similar derivatives indicate that while some exhibit low toxicity at therapeutic doses, comprehensive toxicological assessments are necessary for this compound.
Parameter | Value |
---|---|
Acute Toxicity (LD50) | TBD |
Therapeutic Index (TI) | TBD |
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-22(15-16-8-4-3-5-9-16)13-7-6-12-21-26(23,24)19-14-17(20)10-11-18(19)25-2/h3-5,8-11,14,21H,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXLCLADPGDVPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNS(=O)(=O)C1=C(C=CC(=C1)F)OC)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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